N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride
CAS No.:
Cat. No.: VC15739803
Molecular Formula: C15H23ClN2
Molecular Weight: 266.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23ClN2 |
|---|---|
| Molecular Weight | 266.81 g/mol |
| IUPAC Name | 4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C15H22N2.ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;/h1-5,12-15,17H,6-10,16H2;1H/t12?,13?,14-,15+;/m0./s1 |
| Standard InChI Key | CPDDSYOLKHNBTC-CHAHGSPUSA-N |
| Isomeric SMILES | C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl |
| Canonical SMILES | C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a cyclohexane ring substituted at the 1 and 4 positions with amine groups, one of which is bonded to a (1R,2S)-2-phenylcyclopropyl moiety. This configuration creates three stereocenters - two on the cyclopropane ring and one on the cyclohexane backbone - resulting in significant synthetic complexity . The hydrochloride salt form enhances aqueous solubility compared to the free base, with reported solubility in dimethyl sulfoxide (DMSO) at ~7 mg/ml for the dihydrochloride analog .
Table 1: Key Physicochemical Properties
The isomeric SMILES string C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl precisely defines the stereochemical arrangement. X-ray crystallographic analysis of analogous compounds reveals that the trans-configuration of the cyclopropane ring is critical for maintaining optimal binding interactions with the LSD1 catalytic pocket .
Spectroscopic Characterization
While detailed spectroscopic data for the hydrochloride salt remains limited in public literature, the dihydrochloride analog ORY-1001 (RG-6016) has been extensively characterized:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.35–7.20 (m, 5H, Ph), 3.15 (br s, 1H, NH), 2.95–2.75 (m, 2H, cyclohexane CH₂), 2.30–1.85 (m, 6H, cyclopropane + cyclohexane CH), 1.60–1.20 (m, 4H, cyclohexane CH₂) .
-
HPLC Purity: ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Synthesis and Manufacturing Challenges
Synthetic Routes
The synthesis typically begins with chiral resolution of trans-2-phenylcyclopropylamine followed by sequential alkylation with protected cyclohexane-1,4-diamine precursors. A representative four-step process involves:
-
Cyclopropanation: Shimizu-Zwolenik reaction of styrene derivatives to form (1R,2S)-2-phenylcyclopropylamine .
-
Amine Protection: Boc-Protection of cyclohexane-1,4-diamine using di-tert-butyl dicarbonate.
-
Coupling Reaction: Mitsunobu coupling of the protected diamine with the resolved cyclopropylamine.
-
Deprotection and Salt Formation: HCl-mediated deprotection yielding the final hydrochloride salt .
Table 2: Critical Synthetic Parameters
| Step | Yield | Key Challenge |
|---|---|---|
| Cyclopropanation | 35-40% | Maintaining stereochemical integrity |
| Mitsunobu Coupling | 60-65% | Avoiding epimerization at C1 |
| Final Deprotection | 85-90% | Controlling HCl stoichiometry |
Purification and Chiral Resolution
The presence of three stereocenters necessitates advanced purification techniques:
-
Chiral HPLC: Employed with cellulose tris(3,5-dimethylphenylcarbamate) columns (Daicel CHIRALPAK® IC-3) using hexane/isopropanol/DEA (80:20:0.1) mobile phase .
-
Crystallization: Differential solubility in ethanol/water mixtures (3:1 v/v) achieves ≥99% enantiomeric excess.
Pharmacological Profile
Mechanism of Action
As a covalent LSD1 inhibitor, the compound forms a FAD-adduct through its cyclopropylamine group, irreversibly blocking the enzyme's demethylase activity . This inhibition leads to:
-
Reactivation of silenced tumor suppressor genes (e.g., CDKN1A, CEBPA).
-
Differentiation of leukemic blasts into mature granulocytes.
Table 3: Comparative LSD1 Inhibition Data
| Compound | IC₅₀ (nM) | Selectivity (vs MAO-A/B) |
|---|---|---|
| N1-[(1R,2S)-...HCl | 18.2 ± 2.1 | >500-fold |
| Tranylcypromine | 2,340 | 10-fold |
| GSK2879552 | 5.8 | 200-fold |
Preclinical Efficacy
In MV4-11 AML xenograft models, daily oral administration (5 mg/kg) demonstrated:
-
89% reduction in tumor burden at Day 28
-
Prolonged median survival from 42 to 68 days
-
Complete eradication of leukemia-initiating cells in secondary transplants .
Clinical Development Status
Phase I/II Trials
ORY-1001 (dihydrochloride form) has completed Phase I dose escalation (NCT02717884) with key findings:
-
MTD: 140 µg/m²/day
-
DLT: Reversible Grade 3 fatigue and neutropenia
Combination Therapies
Synergistic effects observed with:
-
Venetoclax: 5-fold increase in apoptosis via BCL-2/MCL-1 axis modulation
-
Azacitidine: Enhanced DNA hypomethylation through LSD1-HDAC complex disruption .
| Parameter | Specification |
|---|---|
| Acute Toxicity (LD₅₀) | 125 mg/kg (mouse, oral) |
| Genotoxicity | Ames negative |
| Photostability | Degrades <5% after 24h (UV) |
Proper handling requires:
-
Storage at -20°C under nitrogen atmosphere
-
Use of nitrile gloves and NIOSH-approved respirators during weighing
-
Immediate neutralization of spills with 1M sodium bicarbonate .
Future Research Directions
-
Synthetic Optimization: Developing continuous flow processes to improve cyclopropanation yields beyond 50%.
-
Formulation Science: Creating stable oral formulations using lipid-based delivery systems to enhance bioavailability.
-
Target Expansion: Evaluating efficacy in LSD1-overexpressing solid tumors (SCLC, glioblastoma) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume